Tetrachloroauric acid

Description

Properties

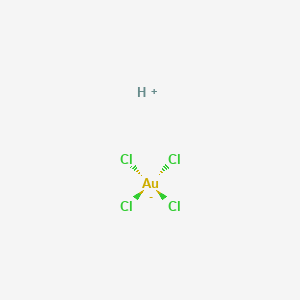

Molecular Formula |

AuCl4H |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

hydron;tetrachlorogold(1-) |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K |

Canonical SMILES |

[H+].Cl[Au-](Cl)(Cl)Cl |

Related CAS |

16903-35-8 (Parent) 1303-50-0 (tetrahydrate) 13682-60-5 (cesium salt) 13682-61-6 (potassium salt) 13682-62-7 (rubidium salt) 14337-12-3 (base) 15189-51-2 (hydrochloride salt) 16961-25-4 (trihydrate) 31113-23-2 (ammonium salt) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of tetrachloroauric acid from gold chloride

An In-depth Technical Guide to the Synthesis of Tetrachloroauric Acid from Gold Chloride

Introduction

This compound (HAuCl₄) is a pivotal gold compound, existing as a bright, golden-yellow crystalline solid. It is the primary product when gold is dissolved in aqua regia.[1][2] As a key precursor in the synthesis of gold-based materials and pharmaceuticals, its importance for researchers, scientists, and drug development professionals cannot be overstated. This compound is highly soluble in water and various organic solvents, making it a versatile starting material for a wide range of chemical transformations.[1][3]

Its most prominent application lies in the synthesis of gold nanoparticles (AuNPs), which have unique optical, electronic, and catalytic properties. These nanoparticles are integral to advancements in biosensing, medical imaging, targeted drug delivery, and photothermal cancer therapy. Furthermore, this compound and its derivatives are used as catalysts in organic synthesis and as analytical reagents for the precise quantification of gold.[1][4] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the direct reaction from gold(III) chloride and the more common laboratory preparation from metallic gold.

Synthesis Pathways

The synthesis of this compound primarily involves the reaction of a gold source with hydrochloric acid. The most direct method starts from gold(III) chloride, while a more fundamental and common approach begins with high-purity gold metal.

From Gold(III) Chloride (AuCl₃)

Gold(III) chloride, also known as auric chloride, is a Lewis acid that readily reacts with a chloride source, such as hydrochloric acid, to form the more stable tetrachloroaurate (B171879) anion ([AuCl₄]⁻).[5] This reaction is a straightforward acid-base complexation.

The overall chemical equation is: AuCl₃ + HCl → H[AuCl₄] [5]

This method is efficient if high-purity gold(III) chloride is available. However, AuCl₃ is hygroscopic and can decompose with light or heat above 160 °C.[1]

Caption: Reaction pathway for the synthesis of HAuCl₄ from AuCl₃.

From Metallic Gold (Au)

In laboratory and research settings, synthesizing this compound directly from high-purity metallic gold is more common. This ensures a high-purity final product and allows for precise concentration control.[6] The process involves the oxidation of gold, typically using aqua regia (a mixture of nitric acid and hydrochloric acid) or chlorine gas.

The reaction using aqua regia is: Au + HNO₃ + 4HCl → H[AuCl₄] + NO + 2H₂O [2][7]

A critical step in this method is the subsequent removal of residual nitric acid, which can interfere with downstream applications like nanoparticle synthesis. This is achieved by repeated evaporations with hydrochloric acid.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis from Metallic Gold and Aqua Regia

This is the most widely documented method for laboratory-scale synthesis.[8][10][11]

Methodology:

-

Preparation of Aqua Regia: Prepare aqua regia by carefully mixing concentrated hydrochloric acid (HCl) and concentrated nitric acid (HNO₃) in a 3:1 or 4:1 volume ratio in a fume hood.[2][12]

-

Dissolution of Gold: Place a known mass of high-purity (99.99%) gold powder or granules into a suitable glass reaction vessel.[11] Add the freshly prepared aqua regia to the gold. For example, use approximately 70 mL of aqua regia for 0.7 g of metallic gold.[10]

-

Heating and Stirring: Gently heat the mixture to around 50-70 °C with continuous stirring.[10] The gold will dissolve to form a yellow-orange solution. This step should be performed in a well-ventilated fume hood as toxic nitrogen oxide gases are evolved.[7]

-

Removal of Nitric Acid: Once the gold is completely dissolved, the solution must be denitrated. Heat the solution on a steam bath or hot plate to a syrupy consistency to drive off volatile acids.[8][13]

-

Repeated HCl Addition: Add a small volume of concentrated HCl to the residue and evaporate to dryness again. This step converts any remaining nitrates into chlorides. Repeat this process 3-4 times to ensure complete removal of nitric acid.[8][11]

-

Final Product: The resulting crystalline mass is this compound hydrate (B1144303) (HAuCl₄·nH₂O).[8] The solid is deliquescent and should be stored in a desiccator. For use in solution, the final residue can be dissolved in a known volume of deionized water to create a stock solution.

Caption: Experimental workflow for HAuCl₄ synthesis via the aqua regia method.

Protocol 2: Synthesis from Metallic Gold and Chlorine Gas

This method avoids the use of nitric acid, yielding a high-purity solution of this compound directly suitable for applications like nanoparticle synthesis.[6][14]

Methodology:

-

Apparatus Setup: Assemble a gas dispersion tube or bubbler in a reaction flask containing a known mass of gold (~250-360 mg) and high-purity water (e.g., 100 mL).[6][15]

-

Chlorine Gas Generation: Generate chlorine gas in a separate flask, for instance, by the slow, dropwise addition of concentrated HCl (e.g., 14 mL, 36%) to potassium permanganate (B83412) (e.g., 3.0 g).[6] All gas generation should be performed in a fume hood.

-

Reaction: Bubble the generated chlorine gas through the water containing the gold pellet. The reaction can be slow at room temperature and may be accelerated by heating to 50 °C.[6][14]

-

Completion: Continue bubbling chlorine gas until all the gold has dissolved. The reaction is quantitative.

-

Final Solution: The resulting solution is high-purity this compound. Its concentration can be accurately determined from the initial mass of gold and the final volume of the solution.[6]

Quantitative Data and Characterization

Precise control over reaction parameters is crucial for reproducible synthesis. The tables below summarize typical conditions and characterization data.

Table 1: Summary of Synthesis Parameters

| Parameter | Method 1: Aqua Regia | Method 2: Chlorine Gas | Reference(s) |

| Gold Source | High-Purity (99.99%) Metal | High-Purity (99.99%) Metal | [6][11] |

| Oxidizing Agent | Nitric Acid (in Aqua Regia) | Chlorine Gas (Cl₂) | [2][14] |

| Acid Medium | Hydrochloric Acid (HCl) | Water / HCl | [6][10] |

| Temperature | 50 - 80 °C | 25 - 70 °C (50 °C recommended) | [6][10] |

| Key Process | Denitration via repeated HCl evaporation | Direct reaction until full dissolution | [6][8] |

| Yield | Typically quantitative | Quantitative | [6] |

Characterization Techniques

Confirming the identity and concentration of the synthesized this compound is essential.

-

UV-Visible Spectrophotometry: Aqueous solutions of this compound exhibit characteristic ligand-to-metal charge transfer bands. This provides a quick and reliable method for confirmation and quantification.[4]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is used for precise determination of the gold concentration in the final solution, offering high accuracy and sensitivity.[4]

Table 2: Spectroscopic Data for HAuCl₄

| Technique | Parameter | Typical Value | Reference(s) |

| UV-Vis | λ_max 1 | ~226 nm | [6] |

| UV-Vis | λ_max 2 | ~313 nm | [6] |

| ICP-MS | Isotope Monitored | ¹⁹⁷Au | [4] |

Applications in Research and Drug Development

The primary utility of this compound in advanced research is as a precursor for gold nanomaterials.

Caption: Key applications of HAuCl₄ in science and technology.

The ability to produce AuNPs of controlled size and shape from HAuCl₄ via reduction (e.g., with sodium citrate) is fundamental.[16] These AuNPs are then functionalized for use in diagnostic assays, as carriers for targeted drug delivery to tumor cells, and as contrast agents in advanced imaging techniques. In catalysis, gold complexes derived from this compound are explored for their unique reactivity in organic transformations.[1] Its role as a reliable analytical standard is also critical for quality control in gold mining and materials science.[4]

References

- 1. Gold(III) chloride [dlab.epfl.ch]

- 2. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 6. A Straightforward Route to this compound from Gold Metal and Molecular Chlorine for Nanoparticle Synthesis [mdpi.com]

- 7. CN106044841A - Preparation method of chloroauric acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Gold Chloride - 911Metallurgist [911metallurgist.com]

- 10. 2.7.4. Synthesis of Acid chloroauric trihydrate (HAuCl4.3H2O) [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. goldrefiningforum.com [goldrefiningforum.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Tetrachloroauric Acid Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O), a prominent inorganic gold compound, serves as a critical precursor in a myriad of applications, ranging from the synthesis of gold nanoparticles for drug delivery and medical imaging to its use as a catalyst in various chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties of this compound trihydrate, detailing its synthesis, reactivity, and analytical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for the effective utilization of this versatile compound.

Chemical and Physical Properties

This compound trihydrate is a yellow to orange crystalline solid that is highly soluble in water and also soluble in alcohols and ethers.[1][2] It is sensitive to light and is hygroscopic, necessitating storage in a dry and dark environment.[3][4] The compound consists of a square planar [AuCl₄]⁻ anion, with the gold atom in the +3 oxidation state, and a hydronium cation, along with three molecules of water of hydration.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | HAuCl₄·3H₂O | [5] |

| Molecular Weight | 393.83 g/mol | |

| Appearance | Yellow to orange crystalline solid | [5] |

| Melting Point | 30 °C | [6] |

| Density | 3.9 g/cm³ at 20 °C | [6] |

| Solubility in Water | 150 g/L at 20 °C | [1] |

| Decomposition Temperature | Starts to decompose at 75 °C | [7] |

Synthesis of this compound Trihydrate

The most common method for the synthesis of this compound is the dissolution of metallic gold in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 molar ratio.[5]

Experimental Protocol: Synthesis from Gold and Aqua Regia

-

Preparation of Aqua Regia: Carefully mix one part of concentrated nitric acid (HNO₃) with three parts of concentrated hydrochloric acid (HCl) in a fume hood. The mixture will turn yellow-orange due to the formation of nitrosyl chloride (NOCl) and chlorine gas (Cl₂).

-

Dissolution of Gold: Add a known weight of pure gold foil or powder to the aqua regia solution. The reaction is exothermic and produces toxic nitrogen dioxide gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)

-

-

Evaporation: Gently heat the resulting solution to evaporate the excess aqua regia. This step should be done carefully to avoid decomposition of the product.

-

Crystallization: Allow the concentrated solution to cool, which will lead to the crystallization of this compound trihydrate. The crystals can be collected by filtration.

Reactivity and Applications

The primary utility of this compound trihydrate lies in its role as a precursor for the synthesis of gold nanoparticles (AuNPs). The reduction of the Au(III) ion to elemental gold (Au⁰) can be achieved using various reducing agents, leading to the formation of colloidal gold solutions with distinct sizes and shapes.

Synthesis of Gold Nanoparticles

Two of the most widely employed methods for the synthesis of gold nanoparticles from this compound are the Turkevich method and the Brust-Schiffrin method.

This method produces relatively monodisperse spherical gold nanoparticles, typically in the 10-20 nm size range.[6][8]

-

Preparation of HAuCl₄ Solution: Prepare a 1 mM solution of this compound trihydrate in deionized water.

-

Heating: Heat 100 mL of the HAuCl₄ solution to a vigorous boil in a clean Erlenmeyer flask with constant stirring.

-

Addition of Reducing Agent: To the boiling solution, rapidly add 10 mL of a 38.8 mM solution of sodium citrate (B86180) (Na₃C₆H₅O₇).

-

Reaction and Color Change: The solution will undergo a series of color changes, from yellow to clear, then to a deep red or burgundy color, indicating the formation of gold nanoparticles. Continue boiling and stirring for an additional 15-30 minutes.

-

Cooling: Allow the solution to cool to room temperature. The resulting colloidal gold solution is stable for an extended period.

References

- 1. Investigation of the Gold Nanoparticles Synthesis, Mechanism and Characterization Using the Turkevich Method | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic insights of the reduction of gold salts in the Turkevich protocol - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Methods of Gold and Silver Nanoparticles Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Aqueous Tetrachloroauric Acid Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of aqueous tetrachloroauric acid (HAuCl₄) solutions. Understanding the factors that influence the stability of HAuCl₄ is critical for its effective use in research, particularly in the synthesis of gold nanoparticles and the development of gold-based therapeutics. This document outlines the key degradation pathways, provides quantitative data on stability under various conditions, and details experimental protocols for preparation, storage, and stability assessment.

Introduction to this compound Stability

This compound is a key precursor in gold chemistry, but its aqueous solutions are susceptible to degradation through several pathways, primarily hydrolysis and reduction. The stability of these solutions is paramount for reproducibility in experimental work. The [AuCl₄]⁻ anion is the predominant species in acidic solutions and is responsible for the characteristic yellow-orange color.[1] However, changes in environmental conditions such as pH, light, and temperature can lead to the transformation of this anion, compromising the solution's integrity.

Factors Influencing Stability

The stability of aqueous HAuCl₄ solutions is primarily influenced by three main factors: pH, light, and temperature. The presence of reducing agents also plays a significant role in its decomposition.

Effect of pH

The pH of the solution is the most critical factor governing the stability of this compound. Acidic conditions are essential to prevent the hydrolysis of the [AuCl₄]⁻ anion.

-

Acidic Conditions (pH < 4): In this range, the [AuCl₄]⁻ species is relatively stable. For long-term storage, a pH between 1.6 and 1.8 is recommended, which has been shown to maintain solution stability for at least one year without precipitation of metallic gold.[1]

-

Neutral to Alkaline Conditions (pH ≥ 4): As the pH increases, the tetrachloroaurate (B171879) ion undergoes hydrolysis. This process involves the sequential replacement of chloride ions (Cl⁻) with hydroxide (B78521) ions (OH⁻), leading to the formation of various aquachlorohydroxocomplexes of gold(III), such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻, and ultimately [Au(OH)₄]⁻.[2] At sufficiently high pH, this can result in the precipitation of gold(III) hydroxide (Au(OH)₃), rendering the solution unusable for many applications.[1]

The speciation of the gold(III) complex as a function of pH significantly impacts its reduction potential and reactivity.

Effect of Light

This compound solutions are sensitive to light, particularly in the UV region. Photodecomposition involves the reduction of Au(III) to lower oxidation states.

-

Photoreduction Pathway: Ultraviolet excitation can directly break the Au-Cl bond in [AuCl₄]⁻, forming the transient species [Au(II)Cl₃]⁻. This highly reactive intermediate can then undergo disproportionation to generate [Au(I)Cl₂]⁻ and regenerate [AuCl₄]⁻. The [Au(I)Cl₂]⁻ species is relatively more stable but can be further reduced to elemental gold (Au⁰), leading to the formation of gold nanoparticles. The color of the solution changing to red, purple, or blue is a common indicator of gold nanoparticle formation.[1]

Effect of Temperature

Elevated temperatures can accelerate the degradation of HAuCl₄ solutions.

-

Thermal Decomposition: The solid form, HAuCl₄·3H₂O, begins to decompose immediately after melting at 75°C. The decomposition occurs in three steps between 75°C and 320°C, with the release of water and HCl, followed by chlorine gas, ultimately yielding metallic gold.[3] In aqueous solutions, higher temperatures increase the rate of both hydrolysis and reduction reactions. Therefore, storage at reduced temperatures (e.g., 4°C) is recommended to prolong the shelf life of the solution.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data regarding the stability of this compound solutions.

| Parameter | Condition | Value | Reference |

| Optimal pH for Storage | Long-term (≥ 1 year) | 1.6 - 1.8 | [1] |

| Stable pH Range | General use | < 4.0 | [1] |

| UV-Vis Absorption Maxima | In 0.1 M HCl | 226 nm (ε = 3.5 x 10⁴ M⁻¹cm⁻¹) and 313 nm (ε = 0.54 x 10⁴ M⁻¹cm⁻¹) | [4] |

| Extinction Coefficient | at 313 nm, pH ≈ 1 | 4.43 L mmol⁻¹cm⁻¹ |

| Reaction | Temperature (°C) | Rate Constant (k) / Equilibrium Constant (log₁₀ β) | Reference |

| Hydrolysis Equilibria | |||

| Au³⁺ + Cl⁻ ⇌ [AuCl]²⁺ | 20 | log₁₀ β₁* = 6.98 ± 0.08 | [5] |

| Au³⁺ + 2Cl⁻ ⇌ [AuCl₂]⁺ | 20 | log₁₀ β₂* = 13.42 ± 0.05 | [5] |

| Au³⁺ + 3Cl⁻ ⇌ [AuCl₃] | 20 | log₁₀ β₃* = 19.19 ± 0.09 | [5] |

| Au³⁺ + 4Cl⁻ ⇌ [AuCl₄]⁻ | 20 | log₁₀ β₄* = 24.49 ± 0.07 | [5] |

| Photochemical Decomposition | |||

| 2[Au(II)Cl₃]⁻ → [Au(I)Cl₂]⁻ + [Au(III)Cl₄]⁻ | Room Temperature | Formation rate constant of [Au(I)Cl₂]⁻: (6.07 ± 0.2) × 10³ mM/s (with 263 nm laser pulse) | [5] |

| Thermal Decomposition of HAuCl₄·3H₂O | |||

| Step 1: Dehydration and partial dechlorination to AuCl₃ | 75 - 190 | Mass loss of ~23.5% | [3] |

| Step 2: Reduction to AuCl | 190 - 240 | - | [3] |

| Step 3: Decomposition to metallic Au | 240 - 320 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the preparation, handling, and stability testing of aqueous this compound solutions.

Preparation of a Standard HAuCl₄ Stock Solution (e.g., 10 mM)

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O, MW: 393.83 g/mol )

-

Deionized water (18.2 MΩ·cm)

-

Concentrated Hydrochloric Acid (HCl)

-

Volumetric flasks (various sizes)

-

Amber glass storage bottles

-

Analytical balance

-

pH meter

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle HAuCl₄ and concentrated HCl in a fume hood.

-

Calculation: Calculate the mass of HAuCl₄·3H₂O required to prepare the desired volume and concentration of the stock solution. For example, for 100 mL of a 10 mM solution, you would need: 0.1 L * 0.010 mol/L * 393.83 g/mol = 0.3938 g.

-

Weighing: Accurately weigh the calculated amount of HAuCl₄·3H₂O using an analytical balance. HAuCl₄ is hygroscopic, so this should be done relatively quickly.

-

Dissolution: Transfer the weighed solid to a beaker containing approximately 80% of the final volume of deionized water. Add a small amount of concentrated HCl to adjust the pH to approximately 1.5-2.0. Stir gently with a clean glass rod until the solid is completely dissolved. The solution should be a clear, yellow-orange color.

-

Final Volume: Quantitatively transfer the solution to a volumetric flask of the appropriate size. Rinse the beaker with small portions of deionized water and add the rinsings to the flask. Carefully add deionized water to the calibration mark.

-

Homogenization and Storage: Cap the flask and invert it several times to ensure a homogeneous solution. Transfer the final solution to a clean, labeled amber glass bottle for storage.

-

Storage: Store the solution in a refrigerator at 4°C, protected from light.

Protocol for pH-Dependent Stability Study

Objective: To evaluate the stability of an HAuCl₄ solution at different pH values over time.

Materials:

-

HAuCl₄ stock solution (e.g., 1 mM)

-

pH buffers (e.g., pH 4, 7, 9)

-

Deionized water

-

HCl and NaOH solutions for pH adjustment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Amber and clear glass vials

Procedure:

-

Sample Preparation: Prepare a series of HAuCl₄ solutions at different pH values (e.g., 2, 4, 6, 8) by diluting the stock solution with the appropriate buffers or by adjusting the pH with dilute HCl or NaOH. Prepare a control sample at the optimal storage pH (e.g., 1.8).

-

Storage Conditions: Aliquot each pH-adjusted solution into both amber and clear glass vials. Store one set of vials in the dark at a controlled temperature (e.g., 25°C) and another set exposed to ambient light.

-

Initial Analysis (T=0): Immediately after preparation, record the initial UV-Vis spectrum (200-800 nm) of each solution. Note the absorbance at the characteristic peaks (around 226 nm and 313 nm) and observe the initial color and clarity of each solution.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve the vials and allow them to equilibrate to room temperature.

-

Visual Inspection: Visually inspect each sample for any color changes or the formation of precipitate.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample. A decrease in the absorbance at the characteristic peaks of [AuCl₄]⁻ and the appearance of a new peak in the visible region (around 520-550 nm) indicates the formation of gold nanoparticles.

-

Data Analysis: Plot the absorbance at 313 nm as a function of time for each pH and storage condition. This will provide a qualitative assessment of the degradation rate.

Spectrophotometric Determination of HAuCl₄ Concentration

Objective: To quantitatively determine the concentration of an HAuCl₄ solution using UV-Vis spectrophotometry.

Procedure:

-

Calibration Curve: Prepare a series of HAuCl₄ standards of known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) by diluting a stock solution in a consistent acidic matrix (e.g., 0.1 M HCl).

-

Spectra Acquisition: Record the UV-Vis spectrum for each standard and the blank (0.1 M HCl) from 200 to 400 nm.

-

Data Analysis: Determine the absorbance of each standard at the wavelength of maximum absorption (λ_max), typically around 313 nm. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

Sample Measurement: Measure the absorbance of the unknown HAuCl₄ solution at the same λ_max.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Degradation Pathways and Mechanisms

The degradation of this compound in aqueous solution primarily occurs through hydrolysis and photochemical reduction.

Hydrolysis Pathway

In aqueous solutions with a pH above 4, the [AuCl₄]⁻ ion undergoes a stepwise substitution of chloride ligands with hydroxide ions. This is a series of equilibrium reactions.

Caption: Hydrolysis pathway of the tetrachloroaurate(III) ion.

Photochemical Decomposition Workflow

Upon exposure to UV light, this compound can undergo a series of reduction steps, leading to the formation of elemental gold.

Caption: Simplified photochemical decomposition of tetrachloroaurate(III).

Recommended Storage and Handling

To ensure the long-term stability and integrity of aqueous this compound solutions, the following storage and handling procedures are recommended:

-

pH Control: Maintain the pH of the solution below 4.0, ideally between 1.6 and 2.0, by preparing it in dilute hydrochloric acid.

-

Light Protection: Store solutions in amber glass bottles to protect them from light-induced decomposition.

-

Temperature Control: Store solutions at refrigerated temperatures (2-8°C) to slow down the rates of potential degradation reactions.

-

Container Material: Use glass containers for long-term storage, as some plastics may leach reducing agents or allow for gas exchange, potentially affecting stability.

-

Avoid Contamination: Use high-purity water and reagents for solution preparation. Avoid introducing any potential reducing agents into the solution.

-

Regular Inspection: Periodically inspect the solution for any changes in color or the formation of precipitate, which are indicators of degradation.

By adhering to these guidelines, researchers can ensure the quality and reliability of their aqueous this compound solutions, leading to more consistent and reproducible experimental outcomes.

References

Tetrachloroauric Acid: A Comprehensive Guide to its Role as a Precursor in Gold Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tetrachloroauric (III) acid (HAuCl₄) stands as a cornerstone precursor in the synthesis of gold nanoparticles (AuNPs), a field of immense interest across various scientific disciplines, including drug delivery, diagnostics, and catalysis. Its prevalence stems from the straightforward reduction of the gold(III) ion to elemental gold (Au⁰), which then nucleates and grows into nanoparticles. The precise control over the final nanoparticle size, shape, and surface chemistry, crucial for biomedical applications, is highly dependent on the synthesis methodology and reaction parameters. This technical guide provides an in-depth overview of the use of tetrachloroauric acid in AuNP synthesis, focusing on widely adopted protocols, quantitative data, and experimental workflows.

Overview of Synthesis Methodologies

The synthesis of gold nanoparticles from this compound is primarily achieved through chemical reduction methods. In these methods, a reducing agent is introduced to a solution of HAuCl₄, leading to the formation of gold atoms that subsequently aggregate into nanoparticles. A stabilizing agent, often the reducing agent itself or an additional capping ligand, is crucial to prevent uncontrolled aggregation and ensure the formation of stable, well-dispersed nanoparticles.

Two of the most prominent and historically significant methods for synthesizing AuNPs from this compound are the Turkevich method and the Brust-Schiffrin method.

The Turkevich Method

Developed in the 1950s, the Turkevich method is a simple and widely used aqueous-phase synthesis that typically produces spherical AuNPs in the 10-20 nm range.[1] The process involves the reduction of this compound by sodium citrate (B86180) in a boiling aqueous solution.[2] In this reaction, sodium citrate serves a dual role as both the reducing agent and the capping agent, electrostatically stabilizing the nanoparticles.[1][3] The size of the resulting AuNPs can be tuned by varying the molar ratio of citrate to gold.[4][5] Generally, a higher citrate-to-gold ratio leads to the formation of smaller nanoparticles.[6]

The Brust-Schiffrin Method

The Brust-Schiffrin method, developed in the 1990s, offers a versatile two-phase approach for synthesizing highly stable, organic-soluble AuNPs, typically in the 2-6 nm size range.[1] This method involves the transfer of tetrachloroaurate (B171879) ions from an aqueous solution to an organic solvent (e.g., toluene) using a phase transfer agent like tetraoctylammonium bromide (TOAB).[2][7] Following the phase transfer, a strong reducing agent, sodium borohydride (B1222165) (NaBH₄), is added in the presence of an alkanethiol, which acts as the capping agent.[1][2] The resulting nanoparticles are stabilized by a self-assembled monolayer of the alkanethiol on their surface, providing excellent stability and allowing for further functionalization.

Quantitative Data on Synthesis Parameters

The final properties of the synthesized gold nanoparticles are highly sensitive to various experimental parameters. The following tables summarize the influence of key parameters on the resulting nanoparticle characteristics.

Table 1: Effect of HAuCl₄ and Reducing Agent Concentration on Gold Nanoparticle Size

| Precursor Concentration (HAuCl₄) | Reducing Agent | Molar Ratio (Reducing Agent:HAuCl₄) | Resulting Nanoparticle Size (nm) | Reference |

| 0.01% (w/v) | Trisodium (B8492382) Citrate | Varied | 16 - 147 | [8] |

| 0.06 mM | Trisodium Citrate | Varied (0.15 - 0.5 mM) | Optimal at 0.17 mM | [8] |

| 2.5 mM | Trisodium Citrate | - | Uniform nanoparticles | [9] |

| 1 mM | Sodium Borohydride | Varied | 1.7 - 8.2 | [10] |

| 0.2 mM - 2 mM | Tannic Acid | 2:1 to 12:1 | Size variation observed | [11] |

Table 2: Influence of Reaction Conditions on Gold Nanoparticle Properties

| Parameter | Variation | Effect on Nanoparticles | Reference |

| Temperature | Increased | Can lead to changes in particle size and shape. | [6][12] |

| pH | Varied (1-8) | Affects the rate of reduction and the stability of nanoparticles. | [5][6] |

| Mixing Rate | Varied | Can influence particle size and size distribution. | [8] |

| Reaction Time | Increased (10-70 min) | Can lead to an increase in particle size. | [13] |

Experimental Protocols

This section provides detailed methodologies for the Turkevich and Brust-Schiffrin synthesis of gold nanoparticles.

Detailed Protocol for the Turkevich Method

This protocol is a widely adopted procedure for synthesizing citrate-stabilized gold nanoparticles.[1][6]

Materials:

-

Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

In a clean round-bottom flask equipped with a condenser, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add a specific volume of a 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution. The volume added will determine the final nanoparticle size.

-

Continue heating and stirring the solution. A color change from pale yellow to colorless, then to a deep red or burgundy will be observed, indicating the formation of gold nanoparticles.[14]

-

Maintain the solution at boiling for an additional 15 minutes to ensure the completion of the reaction.

-

Allow the solution to cool to room temperature. The resulting colloidal gold solution can be stored for extended periods.

Detailed Protocol for the Brust-Schiffrin Method

This protocol outlines the synthesis of alkanethiol-stabilized gold nanoparticles in a two-phase system.[2][15]

Materials:

-

Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

-

Tetraoctylammonium bromide (TOAB)

-

Dodecanethiol (or other alkanethiol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

Prepare a solution of HAuCl₄ in deionized water (e.g., 30 mM).

-

Prepare a solution of TOAB in toluene (e.g., 50 mM).

-

In a flask, mix the HAuCl₄ solution and the TOAB solution and stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of the tetrachloroaurate ions.

-

Separate the organic phase containing the gold complex.

-

To the organic phase, add the desired amount of dodecanethiol.

-

Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).

-

While stirring the organic phase vigorously, rapidly add the NaBH₄ solution. A color change to dark brown or black will occur almost instantaneously.

-

Continue stirring the mixture for several hours to ensure complete reaction and stabilization of the nanoparticles.

-

Separate the organic phase containing the thiol-stabilized gold nanoparticles.

-

Purify the nanoparticles by repeated precipitation with a non-solvent (e.g., ethanol) and redispersion in the desired organic solvent.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Reaction Mechanism and Signaling Pathway

The reduction of Au(III) to Au(0) in the Turkevich method is a complex process. Recent studies suggest a multi-step mechanism involving the formation of Au(I) intermediates.[16] The citrate ion is oxidized, and the resulting products can also play a role in the reduction and stabilization process.

References

- 1. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 2. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Green Synthesis of Gold Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 10. Size effect of gold nanoparticles in catalytic reduction of p-nitrophenol with NaBH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. instanano.com [instanano.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Methods of Gold and Silver Nanoparticles Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic insights of the reduction of gold salts in the Turkevich protocol - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Handling and Storage of Solid Tetrachloroauric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive details on the safe handling and storage of solid tetrachloroauric acid (HAuCl₄), a compound widely utilized in nanotechnology, catalysis, and as a precursor in the synthesis of gold-based therapeutics.[1][2] Due to its corrosive and hazardous nature, strict adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.[3]

Chemical and Physical Properties

Solid this compound is typically encountered as a yellow to orange crystalline solid.[4] It is highly hygroscopic and deliquescent, readily absorbing moisture from the atmosphere.[3][5] The compound is also sensitive to light, which can cause decomposition.[5][6]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | HAuCl₄ | [1] |

| Molecular Weight | 339.79 g/mol | [1] |

| Melting Point | 30°C | [1] |

| Decomposition Temperature | 200 °C | [7] |

| Density | 3.9 g/mL at 25 °C | [1] |

| Water Solubility | ~150 g/L at 20 °C | [7] |

| Gold Content | 47.8% | [1] |

Hazard Identification and Safety Precautions

This compound is a corrosive solid that can cause severe skin burns, eye damage, and irritation to the respiratory tract if inhaled.[3][8][9] It is harmful if swallowed and may cause an allergic skin reaction.[10]

Table 2: GHS Hazard Statements

| Hazard Code | Description | References |

| H290 | May be corrosive to metals. | |

| H302 | Harmful if swallowed. | |

| H314 | Causes severe skin burns and eye damage. | |

| H317 | May cause an allergic skin reaction. | [10] |

| H373 | May cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed. | |

| H411 | Toxic to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE):

When handling solid this compound, the following PPE is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.[11][12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or rubber).[12][13] Always inspect gloves for holes before use.[14]

-

Body Protection: A lab coat and, if there is a splash potential, a chemical-resistant apron.[13]

-

Respiratory Protection: For procedures that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]

All handling of solid this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9][14]

Experimental Protocols

3.1. Weighing Solid this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.[9]

-

Don all required PPE.

-

Place a non-metallic weigh boat or container on the analytical balance.

-

-

Handling:

-

Carefully open the this compound container inside the fume hood.

-

Using a clean, non-metallic spatula, transfer the desired amount of the solid to the weigh boat.

-

Minimize the creation of dust.[6]

-

Once the desired amount is weighed, securely close the stock container.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

-

Thoroughly clean the balance and surrounding area to remove any residual particles.[9]

-

3.2. Dissolving Solid this compound

-

Preparation:

-

Perform this procedure in a chemical fume hood.

-

Use appropriate glassware (avoid metal containers).

-

Measure the required volume of the solvent (typically deionized water).

-

-

Procedure:

-

Storage of Solution:

-

Store the resulting solution in a clearly labeled, tightly sealed container.

-

If the solution is to be stored, protect it from light.[15]

-

3.3. Spill Cleanup

-

Immediate Actions:

-

Evacuate the immediate area if the spill is large or generates significant dust.

-

Alert colleagues and the lab supervisor.

-

-

Cleanup Procedure (for small spills):

-

Don appropriate PPE, including respiratory protection if necessary.[9]

-

Carefully sweep up the solid material using a whisk broom and dustpan, avoiding dust generation.[9]

-

Place the collected material into a suitable, labeled container for hazardous waste disposal.[9]

-

Clean the spill area with a suitable neutralizer or copious amounts of water, followed by a final wipe-down.

-

Dispose of all cleanup materials as hazardous waste.

-

Storage and Incompatibility

Proper storage of solid this compound is crucial to maintain its stability and prevent hazardous reactions.

Storage Conditions:

-

Container: Store in the original, tightly closed container.[6][10]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][10] A designated corrosive storage cabinet is recommended.[8]

-

Light: Protect from direct sunlight and UV light by storing in a dark location or using an opaque secondary container.[6][16][17]

-

Moisture: Due to its hygroscopic nature, protect from moisture and store in a dry environment.[5][6] A desiccator may be used for long-term storage.[18]

-

Temperature: Recommended storage temperature is between 15–25 °C.[7][19]

Incompatible Materials:

This compound is incompatible with the following and should be stored separately:

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of solid this compound.

Caption: Safe handling and storage workflow for solid HAuCl₄.

References

- 1. Experienced supplier of Tetrachloroauric(III) acid,16903-35-8,Chloroauric acid [riyngroup.com]

- 2. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound | AuCl4.H | CID 122706823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 16903-35-8: this compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com [carlroth.com]

- 8. seton.co.uk [seton.co.uk]

- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 10. rtnn.ncsu.edu [rtnn.ncsu.edu]

- 11. actenviro.com [actenviro.com]

- 12. prochemonline.com [prochemonline.com]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. eng.uwo.ca [eng.uwo.ca]

- 15. medchemexpress.com [medchemexpress.com]

- 16. rawsource.com [rawsource.com]

- 17. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]

- 18. How To [chem.rochester.edu]

- 19. carlroth.com [carlroth.com]

A Technical Guide to the Synthesis of Chloroauric Acid (HAuCl₄) via the Dissolution of Gold in Aqua Regia

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of chloroauric acid (HAuCl₄) by dissolving metallic gold in aqua regia. It details the underlying chemical mechanisms, presents a consolidated experimental protocol, and emphasizes the critical safety procedures required for handling the highly corrosive reagents involved. Quantitative experimental data from various sources are summarized for comparative analysis. The guide includes detailed diagrams of the reaction pathway and experimental workflow to facilitate a clear understanding of the process, which is foundational for applications ranging from catalysis to the synthesis of gold-based nanoparticles and therapeutics.

Critical Safety Protocols for Handling Aqua Regia

The use of aqua regia presents significant hazards due to its extreme corrosivity (B1173158) and the evolution of toxic gases.[1][2] Adherence to strict safety protocols is mandatory.

-

Preparation and Use: Aqua regia should only be prepared immediately before use, as it rapidly loses efficacy.[3] The mixture is an energetic and potentially explosive solution that can heat up to 100°C. Always add the concentrated nitric acid slowly to the concentrated hydrochloric acid, never the reverse, to prevent uncontrolled boiling and splashing.[4][5]

-

Engineering Controls: All work must be conducted within a certified chemical fume hood with the sash positioned as low as possible to provide a protective barrier and ensure proper ventilation of toxic fumes.[3][4][5] The work area should be clear of any organic compounds, as mixing with aqua regia may cause an explosion.[3][5] An eyewash station and safety shower must be immediately accessible.[1][3]

-

Personal Protective Equipment (PPE): Appropriate PPE is required at all times. This includes a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and ANSI-rated safety goggles worn with a face shield for splash protection.[1][2][3][5]

-

Container Handling: Only use glass containers, preferably heat-resistant borosilicate glass (Pyrex), as aqua regia can corrode most metals and some plastics.[2][3][4] Crucially, never store aqua regia in a tightly sealed container. The reaction generates toxic gases like nitrosyl chloride and chlorine, which can pressurize and rupture the vessel.[1][3][4] Waste containers must be clearly labeled and fitted with a vented cap.[4]

-

Spill and Exposure Procedures: In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing, and seek immediate medical attention.[4][5] For eye contact, flush with water for 15 minutes at an eyewash station and get immediate medical attention.[3][4] Spills should be neutralized with sodium bicarbonate before cleanup.[5]

Chemical Mechanism of Gold Dissolution

Neither concentrated nitric acid nor concentrated hydrochloric acid can dissolve gold independently. The potent dissolving capability of aqua regia, a 1:3 mixture of nitric and hydrochloric acids, arises from the chemical reaction between the two acids.[6][7][8]

Upon mixing, nitric acid (HNO₃) and hydrochloric acid (HCl) react to form highly reactive volatile products: nitrosyl chloride (NOCl) and chlorine gas (Cl₂).[8][9][10]

Reaction 1: Formation of Active Species HNO₃(aq) + 3HCl(aq) → NOCl(g) + Cl₂(g) + 2H₂O(l)[8]

The powerful oxidizing nature of these products, particularly the nascent chlorine, allows for the oxidation of elemental gold (Au) to gold(III) ions (Au³⁺).[7][8]

Reaction 2: Oxidation of Gold Au(s) + 3[Cl] → AuCl₃(s)[7] An alternative representation is: Au(s) + 3NO₃⁻(aq) + 6H⁺(aq) → Au³⁺(aq) + 3NO₂(g) + 3H₂O(l)[6]

The hydrochloric acid then provides a source of chloride ions (Cl⁻), which react with the gold(III) ions to form the stable tetrachloroaurate(III) anion ([AuCl₄]⁻).[7] This complexation removes the Au³⁺ ions from the solution, driving the initial oxidation reaction forward until all the gold is dissolved.[7][8] The final product in solution is chloroauric acid (HAuCl₄).[7]

Reaction 3: Formation of Tetrachloroaurate(III) Anion Au³⁺(aq) + 4Cl⁻(aq) → [AuCl₄]⁻(aq)[10]

The overall reaction can be summarized as: Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)[10]

Experimental Protocol for HAuCl₄ Synthesis

This protocol synthesizes information from established procedures.[11][12] All steps must be performed in a fume hood with appropriate PPE.

Materials and Reagents:

-

Metallic gold (Au), preferably in a form with a high surface area, such as granules or fine wire.[8]

-

Concentrated Nitric Acid (HNO₃, ~68-70%, 16 M).[11]

-

Concentrated Hydrochloric Acid (HCl, ~36-38%, 12 M).[11]

-

Borosilicate glass reaction vessel (e.g., beaker or round-bottom flask).[2][4]

-

Glass stirring rod or magnetic stirrer with a PTFE-coated stir bar.

-

Heating mantle or hot plate with stirring capability.

-

Deionized water.

Procedure:

-

Preparation of Aqua Regia:

-

In the fume hood, measure 3 parts of concentrated HCl into the clean, dry glass reaction vessel.

-

Slowly and carefully add 1 part of concentrated HNO₃ to the HCl while stirring gently.[5] A typical volumetric ratio is 3:1 of HCl to HNO₃.[1][6] The solution will turn yellow and may produce fumes as active species begin to form.[6] Prepare only the amount needed for the reaction.[1]

-

-

Dissolution of Gold:

-

Weigh the desired amount of metallic gold and add it to the freshly prepared aqua regia. For reference, 0.7 g of gold can be dissolved in 70 mL of aqua regia.[11]

-

Gently heat the mixture to approximately 50°C while stirring continuously.[11] Heating can accelerate the reaction, with dissolution times varying from 30 minutes to several hours depending on the temperature (ranging from 15-80°C) and the surface area of the gold.[8][12]

-

Continue heating and stirring until the metallic gold is completely dissolved, resulting in a clear, yellow-orange solution of chloroauric acid.[11]

-

-

Purification and Isolation (Optional):

-

To obtain solid HAuCl₄, the excess aqua regia must be removed. This can be achieved by carefully evaporating the solution.[9]

-

A common purification method involves the repeated addition of concentrated HCl to the solution followed by heating. This step helps to decompose and remove residual nitric acid and nitrosyl compounds.[9][11]

-

The solution can then be heated (e.g., to 70-80°C) to concentrate the HAuCl₄.[11] Upon cooling, chloroauric acid may crystallize as HAuCl₄·3H₂O.

-

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the dissolution of gold in aqua regia as cited in the literature.

| Parameter | Value / Range | Source | Notes |

| Reagent Ratio (HCl:HNO₃) | 3:1 (volumetric/molar) | [1][6][7] | This is the most commonly cited optimal ratio. |

| Reagent Quantities | 70 mL aqua regia per 0.7 g Au | [11] | Provides a baseline for lab-scale synthesis. |

| Reaction Temperature | 15 - 80 °C | [12] | Higher temperatures increase the reaction rate. |

| Recommended Temperature | 50 °C | [11] | A specific temperature cited for controlled dissolution. |

| Reaction Time | 30 minutes to 35 hours | [12] | Highly dependent on temperature, gold surface area, and stirring. |

| Purification Temperature | 70 - 80 °C | [11] | For concentrating the final product and removing excess acid. |

| Concentrated HNO₃ | ~16 M (1.42 g/mL) | [11] | Typical concentration for reagent-grade nitric acid. |

| Concentrated HCl | ~12 M (1.18 g/mL) | [11] | Typical concentration for reagent-grade hydrochloric acid. |

Alternative Synthesis Route

For applications requiring high-purity chloroauric acid without nitric acid-derived impurities, an alternative synthesis exists. This method involves bubbling molecular chlorine gas (Cl₂) through pure water containing metallic gold.[13][14] The reaction is quantitative and proceeds at a satisfactory rate at 50°C, yielding a stable solution of HAuCl₄ that can be used directly for applications like gold nanoparticle synthesis.[13] This route avoids the formation of nitrosyl chloride and other nitrogen-based byproducts.

References

- 1. uvm.edu [uvm.edu]

- 2. ehs.wwu.edu [ehs.wwu.edu]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. twu.edu [twu.edu]

- 6. Aqua Regia - LNF Wiki [lnf-wiki.eecs.umich.edu]

- 7. quora.com [quora.com]

- 8. LBMA | Aqua Regia Refining [lbma.org.uk]

- 9. Aqua regia - Wikipedia [en.wikipedia.org]

- 10. Aqua_regia [chemeurope.com]

- 11. 2.7.4. Synthesis of Acid chloroauric trihydrate (HAuCl4.3H2O) [bio-protocol.org]

- 12. Synthesis of Gold Nanoparticles from Gold Coatings Recovered from E-Waste Processors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reduction Potential of Tetrachloroauric Acid in Aqueous Solution

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachloroauric acid (HAuCl₄) is a pivotal precursor in the synthesis of gold-based materials, including nanoparticles and catalysts, which are of significant interest in drug development, diagnostics, and various scientific fields. The efficacy of these syntheses is fundamentally governed by the reduction of the tetrachloroaurate (B171879) anion ([AuCl₄]⁻) to metallic gold (Au⁰). This process is dictated by the electrochemical reduction potential, which is sensitive to a variety of experimental conditions. This guide provides a comprehensive overview of the reduction potential of HAuCl₄ in aqueous solutions, detailing its thermodynamic basis, the influence of key parameters such as pH and concentration, and standard experimental protocols for its characterization.

Introduction to this compound and its Reduction

This compound is an inorganic compound that readily dissolves in water to form the planar tetrachloroaurate anion, [AuCl₄]⁻, and a hydrated proton. The conversion of this Au(III) complex to zero-valent gold is a three-electron reduction, which is the foundational step for creating gold nanomaterials. The spontaneity and rate of this reduction are directly related to its standard electrode potential (E°).

The primary half-reaction is:

[AuCl₄]⁻(aq) + 3e⁻ ⇌ Au(s) + 4Cl⁻(aq)

The standard reduction potential (E°) for this reaction is approximately +1.00 V versus the Standard Hydrogen Electrode (SHE).[1][2][3][4] This high positive potential indicates that [AuCl₄]⁻ is a strong oxidizing agent and can be readily reduced to metallic gold by a variety of reducing agents.

Quantitative Data on Reduction Potentials

The actual reduction potential of the [AuCl₄]⁻/Au couple can deviate from the standard potential depending on the specific experimental conditions. The Nernst equation describes this relationship, showing dependencies on temperature and the activities (approximated by concentrations) of the involved species.

The Nernst Equation

The potential (E) for the [AuCl₄]⁻ reduction at non-standard conditions can be calculated using the Nernst equation:[5][6]

E = E° - (RT / nF) * ln( [Cl⁻]⁴ / [[AuCl₄]⁻] )

Where:

-

E° is the standard reduction potential (+1.00 V)

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

-

n is the number of electrons transferred (n=3)

-

F is the Faraday constant (96,485 C·mol⁻¹)

-

[Cl⁻] and [[AuCl₄]⁻] are the molar concentrations of the chloride and tetrachloroaurate ions, respectively.

Summary of Key Potentials

The following table summarizes the standard reduction potential and provides context with other relevant gold species.

| Half-Reaction | Standard Potential (E° vs. SHE) | Reference(s) |

| [AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻ | +1.00 V | [1][2][3] |

| Au³⁺ + 3e⁻ ⇌ Au(s) | +1.52 V | [1] |

| Au⁺ + e⁻ ⇌ Au(s) | +1.83 V | [1] |

Note: Potentials can vary slightly between sources due to different experimental conditions used for measurement.

Factors Influencing the Reduction Potential

Effect of pH

The pH of the aqueous solution has a profound impact on the speciation of the Au(III) complex and, consequently, its reduction potential. In acidic to neutral solutions (pH 0-7), the [AuCl₄]⁻ anion is the dominant species and is relatively stable.[7] However, as the pH increases into the alkaline range, hydrolysis occurs, and chloride ligands are progressively replaced by hydroxide (B78521) ions.[5]

This leads to the formation of mixed chloro-hydroxy complexes, such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻, and ultimately [Au(OH)₄]⁻.[5] This speciation change generally leads to a decrease in the reduction potential, making the reduction of the gold complex less favorable at higher pH values.[5]

Effect of Concentration

As indicated by the Nernst equation, the concentrations of both the [AuCl₄]⁻ and Cl⁻ ions affect the reduction potential.

-

Increasing [[AuCl₄]⁻]: A higher concentration of the reactant will increase the potential, favoring the forward (reduction) reaction.

-

Increasing [Cl⁻]: A higher concentration of the product ion (chloride) will decrease the potential, opposing the reduction reaction according to Le Châtelier's principle. This is important in syntheses starting from HAuCl₄ in hydrochloric acid.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of chemical species. It is commonly employed to determine the reduction potential of [AuCl₄]⁻ under specific conditions.

Objective

To determine the cathodic (reduction) peak potential of [AuCl₄]⁻ in an aqueous electrolyte.

Materials and Equipment

-

Potentiostat: With a three-electrode cell setup.

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) or Gold (Au) Electrode.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

-

Counter Electrode (CE): Platinum (Pt) wire or graphite (B72142) rod.

-

Electrolyte Solution: An aqueous solution of a supporting electrolyte (e.g., 0.1 M H₂SO₄ or 0.1 M KNO₃).

-

Analyte: A solution of HAuCl₄ of known concentration (e.g., 1 mM).

-

Gases: High-purity nitrogen or argon for deaeration.

Procedure

-

Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry to a mirror finish, rinse thoroughly with deionized water, and sonicate to remove any residual particles.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.

-

Deaeration: Add the electrolyte solution to the cell and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.

-

Background Scan: Run a cyclic voltammogram in the pure supporting electrolyte to establish the potential window and identify any background currents.

-

Analyte Addition: Add the HAuCl₄ solution to the cell to achieve the desired final concentration.

-

CV Measurement: Scan the potential from an initial value where no reaction occurs (e.g., +1.2 V vs. Ag/AgCl) towards a negative potential (e.g., -0.2 V) and then reverse the scan back to the initial potential. A typical scan rate is 50-100 mV/s.

-

Data Analysis: The resulting plot of current vs. potential (voltammogram) will show a cathodic peak corresponding to the reduction of [AuCl₄]⁻ to Au⁰. The potential at this peak (Epc) is a key parameter related to the reduction potential. An anodic peak may also be observed on the reverse scan, corresponding to the stripping (oxidation) of the deposited gold.

Case Study: The Citrate (B86180) Reduction Pathway

The Turkevich method, which uses sodium citrate to reduce HAuCl₄, is a classic and widely studied synthesis for gold nanoparticles. Citrate serves as both the reducing agent and a capping agent that stabilizes the resulting nanoparticles. The reaction is pH-sensitive and involves a complex series of steps.

-

Initial State: HAuCl₄ and sodium citrate are mixed in an aqueous solution and heated.

-

Reduction of Au(III) to Au(I): Citrate, an organic acid, reduces the Au(III) complex. This step is often considered the rate-limiting step and involves the oxidation of citrate to dicarboxy-acetone.

-

Nucleation: Au(I) species are unstable and disproportionate or are further reduced to form Au(0) atoms. These atoms aggregate to form small nuclei.

-

Particle Growth: The newly formed nuclei act as catalytic sites for the further reduction of Au(III) ions from the solution, causing the nanoparticles to grow.

-

Stabilization: Citrate anions adsorb onto the surface of the growing nanoparticles, creating a negative surface charge that prevents aggregation through electrostatic repulsion.

Conclusion

The reduction potential of this compound is a fundamental parameter that dictates its conversion into metallic gold, a process central to the synthesis of gold-based nanomaterials. While the standard potential is high (+1.00 V), the effective potential in a given experiment is highly dependent on factors such as pH, temperature, and the concentration of both the gold complex and chloride ions. A thorough understanding and control of these parameters, often characterized using techniques like cyclic voltammetry, are critical for achieving reproducible and targeted synthesis of gold nanostructures for advanced applications in research and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. stolaf.edu [stolaf.edu]

- 3. Studies on the reactions of [AuCl 4 ] − with different nucleophiles in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00247D [pubs.rsc.org]

- 4. chegg.com [chegg.com]

- 5. Nernst equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Characterization of Tetrachloroauric Acid (HAuCl₄) Solutions by UV-Vis Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the characterization of tetrachloroauric acid (HAuCl₄) solutions using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique serves as a fundamental tool for the quantitative analysis of HAuCl₄, a common precursor in the synthesis of gold nanoparticles and other gold-based compounds utilized in drug delivery, diagnostics, and catalysis.

Introduction to the UV-Vis Spectroscopy of HAuCl₄

This compound in aqueous solution is characterized by the presence of the planar tetrachloroaurate(III) anion, [AuCl₄]⁻.[1] The electronic structure of this complex gives rise to distinct absorption bands in the UV-Vis spectrum, primarily due to ligand-to-metal charge transfer (LMCT) transitions. These transitions involve the movement of an electron from a molecular orbital with predominantly ligand (chloride) character to one with predominantly metal (gold) character.

Typically, the UV-Vis spectrum of an aqueous HAuCl₄ solution exhibits two main absorption peaks. The first, more intense peak is located in the short-wavelength UV region, around 220-240 nm, while a second, less intense peak appears in the longer-wavelength UV region, between 300-320 nm.[2][3][4] The precise wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are sensitive to the chemical environment, including the solvent and the pH of the solution.

Quantitative Analysis: The Beer-Lambert Law

The relationship between the absorbance of a HAuCl₄ solution and its concentration is governed by the Beer-Lambert Law. This principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. The mathematical expression of the Beer-Lambert Law is:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the HAuCl₄ solution (in mol/L or M).

By measuring the absorbance of HAuCl₄ solutions of known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.

Data Presentation: Spectroscopic Properties of HAuCl₄

The following tables summarize the key quantitative data for the UV-Vis characterization of HAuCl₄ solutions under different conditions.

| Parameter | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions | Reference |

| Peak 1 | 226 nm | 3.5 x 10⁴ M⁻¹cm⁻¹ | 0.1 M HCl | [4][5] |

| Peak 2 | 313 nm | 5.4 x 10³ M⁻¹cm⁻¹ | 0.1 M HCl | [4][5] |

| Peak 2 | 313 nm | 4.43 x 10³ M⁻¹cm⁻¹ | pH 1 (in HCl) | [6] |

| Peak 1 | ~220 nm | Not specified | Aqueous solution | [2] |

| Peak 2 | ~300 nm | Not specified | Aqueous solution | [2] |

Experimental Protocols

Preparation of a Standard HAuCl₄ Stock Solution (e.g., 1 mM)

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O, M.W. = 393.83 g/mol ) or tetrahydrate (HAuCl₄·4H₂O, M.W. = 411.85 g/mol )

-

Deionized water

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Accurately weigh the required amount of HAuCl₄ hydrate (B1144303) to prepare the desired volume and concentration. For example, to prepare 100 mL of a 1 mM solution using the trihydrate, weigh out 0.0394 g.

-

Dissolve the weighed HAuCl₄ hydrate in a small amount of deionized water in a beaker.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with deionized water several times and add the rinsings to the volumetric flask.

-

Bring the solution to the final volume with deionized water, cap the flask, and invert it several times to ensure homogeneity.

-

Store the stock solution in a dark, cool place.

Preparation of Calibration Standards

Procedure:

-

Using the 1 mM stock solution, prepare a series of calibration standards by serial dilution. For example, to prepare standards of 0.5 mM, 0.25 mM, 0.125 mM, and 0.0625 mM, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute with deionized water.

UV-Vis Spectroscopic Measurement

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is recommended.

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Use a matched pair of quartz cuvettes (with a 1 cm path length).

-

Fill both the sample and reference cuvettes with the blank solution (deionized water or the same solvent used for the HAuCl₄ solutions).

-

Place the cuvettes in the spectrophotometer and perform a baseline correction.

-

Empty the sample cuvette and rinse it with the first calibration standard.

-

Fill the sample cuvette with the first calibration standard and record its absorbance spectrum.

-

Repeat steps 6 and 7 for all calibration standards and any unknown samples.

-

To create a calibration curve, plot the absorbance at the λmax of the second peak (around 313 nm) versus the concentration of the standards.

Mandatory Visualizations

Logical Relationship: Effect of pH on HAuCl₄ Speciation

The pH of the aqueous solution significantly influences the speciation of the gold(III) complex, which in turn affects the UV-Vis absorption spectrum.

References

A Comprehensive Technical Guide to the Safe Handling of Tetrachloroauric Acid for Research and Development

This guide provides an in-depth overview of the essential safety precautions and handling protocols for tetrachloroauric acid (HAuCl₄), a compound frequently utilized by researchers, scientists, and drug development professionals. Due to its corrosive and hazardous nature, strict adherence to safety guidelines is paramount to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is a strong corrosive agent that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3][4] It is also classified as harmful if swallowed and may cause an allergic skin reaction.[2][3][5][6] The material is hygroscopic and light-sensitive.[1][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][3][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][3][6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2][5] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | HAuCl₄ · xH₂O |

| Molecular Weight | 339.79 g/mol (anhydrous)[2] |

| 393.83 g/mol (trihydrate)[3][4] | |

| Appearance | Golden yellow crystals or powder.[1] |

| Odor | No odor.[7] |

| Solubility | Soluble in water.[7] |

| Stability | Stable under normal temperatures and pressures, but is light and moisture sensitive.[1][2] |

Exposure Controls and Personal Protection

To minimize exposure risks, this compound must be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

Table 3: Personal Protective Equipment (PPE) Requirements

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical safety goggles and face shield.[2][3] | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |

| Skin | Chemical-resistant gloves (e.g., nitrile or rubber), and a complete protective suit.[2][3] | Gloves must be inspected prior to use.[3] |

| Respiratory | An approved respirator is required if dust formation occurs or if ventilation is inadequate.[2][5] | Follow OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149.[1][5] |

Safe Handling and Storage

Handling:

-

Wash hands thoroughly after handling.[1]

-

Minimize dust generation and accumulation.[1]

-

Do not eat, drink, or smoke in handling areas.[2]

-

Use only under a chemical fume hood.[1]

-

Handle under an inert gas for sensitive applications.[2]

Storage:

-

Store in the original container, which should be corrosion-resistant.[1][8]

-

Recommended storage temperature is between 15–25°C (59–77°F).[4][6]

-

Incompatible with strong bases, metals, reducing agents, ammonia, carbonates, cyanides, and sulfides.[1][2][9]

First Aid Measures

Immediate medical attention is required for all exposure routes.[1][5]

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid immediately.[1][2] |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth and give a cupful of water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2] |

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as outlined in Section 2.

-

For solid spills, vacuum or sweep up the material without creating dust and place it into a suitable, labeled disposal container.[1][3]

-

For liquid spills, absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable disposal container.[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[2][7]

-

Contact a licensed professional waste disposal service.[3]

-

Do not mix with other waste. Handle uncleaned containers as the product itself.

Experimental Workflow and Safety Logic

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, incorporating critical safety checkpoints.

Caption: Safe handling workflow for this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. prochemonline.com [prochemonline.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. carlroth.com [carlroth.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The Genesis of Gold: An In-depth Technical Guide to the Formation of Gold Nanoparticles from HAuCl₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underpinning the synthesis of gold nanoparticles (AuNPs) from tetrachloroauric acid (HAuCl₄). Detailing the fundamental chemical reactions, experimental protocols, and the influence of various parameters on the final nanoparticle characteristics, this document serves as a vital resource for researchers and professionals in nanotechnology, materials science, and drug development.

Core Principles of Gold Nanoparticle Formation

The synthesis of gold nanoparticles from a gold (III) precursor like HAuCl₄ is fundamentally a reduction process. The Au³⁺ ions in the chloroauric acid are reduced to neutral gold atoms (Au⁰). These atoms then aggregate in a supersaturated solution to form nuclei. Subsequent growth of these nuclei, either by further reduction of Au³⁺ ions on their surface or by coalescence of smaller particles, leads to the formation of stable gold nanoparticles. The size, shape, and stability of the final nanoparticles are critically dependent on the interplay between the rates of reduction, nucleation, and growth, which are in turn controlled by various reaction parameters.

A crucial aspect of AuNP synthesis is the use of a stabilizing or capping agent. This agent adsorbs to the nanoparticle surface, preventing excessive growth and aggregation by providing electrostatic or steric repulsion between particles.[1] In many synthesis methods, the reducing agent itself or its oxidation products can also act as the capping agent.

Key Synthesis Methodologies

Two of the most well-established and widely utilized methods for synthesizing gold nanoparticles from HAuCl₄ are the Turkevich method and the Brust-Schiffrin method.

The Turkevich Method: Citrate (B86180) Reduction in Aqueous Media

Developed in 1951, the Turkevich method is a simple and robust aqueous-phase synthesis that utilizes sodium citrate as both the reducing and stabilizing agent.[1]

The formation of gold nanoparticles via the Turkevich method is a complex process involving several steps. While the exact mechanism is still a subject of some debate, a generally accepted pathway involves:

-

Reduction of Au(III) to Au(I): Citrate ions initiate the reduction of Au³⁺ to Au⁺.[2]

-

Disproportionation: The Au⁺ ions can then disproportionate into Au⁰ and Au³⁺.

-

Nucleation: The formed Au⁰ atoms act as nucleation centers, aggregating to form small gold clusters or "seeds".[3]

-

Autocatalytic Growth: The surface of these initial gold seeds catalyzes the further reduction of Au³⁺ ions by citrate, leading to the growth of the nanoparticles.[4]

Two primary models for the growth phase have been proposed: one suggesting the formation of nanowire intermediates that subsequently break down into spherical particles, and another proposing growth through the coalescence of smaller particles without the formation of such intermediates.[5]

A typical protocol for the Turkevich synthesis of ~20 nm gold nanoparticles is as follows:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

Prepare a 38.8 mM solution of trisodium (B8492382) citrate dihydrate in deionized water.

-

-

Reaction Setup:

-

In a clean round-bottom flask equipped with a condenser, bring a specific volume (e.g., 50 mL) of the HAuCl₄ solution to a rolling boil with vigorous stirring.

-

-

Initiation of Reaction:

-